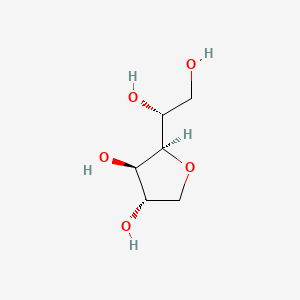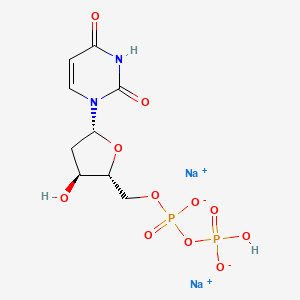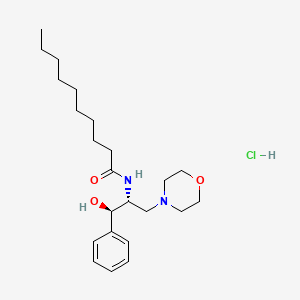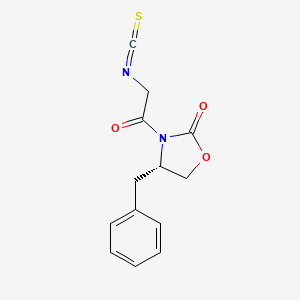
CGRP (rat)
Vue d'ensemble
Description
Calcitonin gene-related peptide (CGRP) is a neuropeptide that was discovered in 1982 as a product of the alternative processing of the RNA transcribed from the calcitonin gene in rats . CGRP is a multifunctional peptide that plays a significant role in various physiological and pathological processes, including the regulation of the cardiovascular system and neurogenic inflammatory pain .
Mécanisme D'action
Target of Action
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a significant role in various physiological processes. The primary targets of CGRP are the CGRP receptors, which are found in multiple subtypes . These receptors are predominantly expressed in the enteric nervous system and the central nervous system . The ligand-binding domain of the CGRP receptor is located at the extracellular domain and transmembrane bundle of CLR .
Mode of Action
CGRP interacts with its receptors, leading to various physiological changes. This peptide has an amphiphilic α-helix between residues 8–18 that is important in the interaction with CGRP receptors . The onset of the throbbing headache of migraine is mediated by CGRP release from the trigeminovascular system , a functional pathway consisting of sensory neurons peripherally innervating the cranial meninges and their associated vasculature .
Biochemical Pathways
CGRP is involved in several biochemical pathways. It plays a role in nociceptive transmission, where it is highly expressed in sensory unmyelinated C-fibers arising from the trigeminal ganglia and dorsal root ganglia (DRG) as well as their terminals in the spinal cord and brainstem . CGRP also mediates its vasodilator activity independently of cyclo-oxygenase products, such as prostacyclin .
Pharmacokinetics
The pharmacokinetics of CGRP and its interaction with its receptors are complex. The humanized monoclonal antibody galcanezumab binds to CGRP and may be effective in migraine prophylaxis . .
Result of Action
The interaction of CGRP with its receptors leads to various molecular and cellular effects. It causes vasodilation, upregulates nociception, and modulates regional immune mediators leading to neurogenic neuroinflammation and pain sensitization . In the context of migraine, it is now well-established that the onset of the throbbing headache of migraine is mediated by CGRP release from the trigeminovascular system .
Action Environment
The action of CGRP can be influenced by various environmental factors. For instance, the expression of CGRP and its receptors in the trigeminal ganglion can highlight recognition mechanisms to facilitate drug development . .
Analyse Biochimique
Biochemical Properties
Calcitonin gene-related peptide plays a significant role in biochemical reactions, particularly in the cardiovascular and nervous systems. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein (RAMP1), which are essential for its full functionality . Calcitonin gene-related peptide is a potent vasodilator, and its interaction with these receptors leads to the relaxation of blood vessels. Additionally, calcitonin gene-related peptide can modulate the activity of enzymes involved in inflammatory responses and metabolic processes .
Cellular Effects
Calcitonin gene-related peptide has profound effects on various cell types and cellular processes. In neurons, it acts as a nociceptive mediator, playing a crucial role in pain transmission. Calcitonin gene-related peptide influences cell signaling pathways by activating cyclic adenosine monophosphate (cAMP) pathways, which can lead to changes in gene expression and cellular metabolism . In vascular smooth muscle cells, calcitonin gene-related peptide induces relaxation, thereby reducing blood pressure . It also affects immune cells by modulating inflammatory responses, exhibiting both pro-inflammatory and anti-inflammatory effects depending on the context .
Molecular Mechanism
The molecular mechanism of calcitonin gene-related peptide involves its binding to the calcitonin receptor-like receptor and receptor activity-modifying protein 1 complex. This binding activates the G-protein-coupled receptor pathway, leading to the production of cyclic adenosine monophosphate. The increase in cyclic adenosine monophosphate levels results in the activation of protein kinase A, which subsequently phosphorylates various target proteins, leading to changes in cellular functions . Calcitonin gene-related peptide can also inhibit or activate specific enzymes, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcitonin gene-related peptide can change over time. The stability and degradation of calcitonin gene-related peptide are crucial factors that influence its long-term effects on cellular function. Studies have shown that calcitonin gene-related peptide levels can decrease significantly when stored at -80°C for more than six months . Additionally, the effects of calcitonin gene-related peptide on cellular functions, such as vasodilation and pain modulation, can vary over time, with some effects becoming more pronounced or diminishing depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of calcitonin gene-related peptide vary with different dosages in animal models. At low doses, calcitonin gene-related peptide can induce vasodilation and reduce blood pressure without significant adverse effects . At higher doses, calcitonin gene-related peptide can lead to toxic effects, including severe hypotension and potential cardiovascular complications . Studies have also shown that the response to calcitonin gene-related peptide can differ between male and female animals, with females often showing effects at lower doses .
Metabolic Pathways
Calcitonin gene-related peptide is involved in several metabolic pathways, particularly those related to energy metabolism and lipid regulation. It can influence the expression of enzymes involved in lipid metabolism, such as lipoprotein lipase, and modulate the levels of metabolites in tissues like the liver and adipose tissue . Calcitonin gene-related peptide also plays a role in thermoregulation by increasing energy expenditure and promoting thermogenesis in brown adipose tissue .
Transport and Distribution
Calcitonin gene-related peptide is transported and distributed within cells and tissues through axonal transport. It is synthesized in the cell bodies of neurons and transported to nerve terminals, where it can be released in response to various stimuli . Calcitonin gene-related peptide interacts with transporters and binding proteins that facilitate its movement within cells and its accumulation in specific tissues, such as the cardiovascular system and the nervous system .
Subcellular Localization
The subcellular localization of calcitonin gene-related peptide is primarily within the nerve terminals and synaptic vesicles of sensory neurons. It can also be found in the nuclei of certain dorsal root ganglia neurons, where it may play a role in modulating gene expression . The localization of calcitonin gene-related peptide to specific subcellular compartments is directed by targeting signals and post-translational modifications, which ensure its proper function and activity within the cell .
Méthodes De Préparation
The preparation of CGRP involves the dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release . The process includes the use of specific media and buffers, enzymes such as collagenase A and dispase II, and reagents like laminin and glial cell line-derived neurotrophic factor
Analyse Des Réactions Chimiques
CGRP undergoes various chemical reactions, including binding to its receptors, which are heterodimers consisting of receptor activity-modifying protein 1 (RAMP1) with either the calcitonin receptor-like receptor (CLR) or the calcitonin receptor (CTR) . The major products formed from these reactions are the activated receptor complexes that mediate the physiological effects of CGRP. Common reagents and conditions used in these reactions include antibodies against CGRP and its receptors, as well as immunohistochemical techniques .
Applications De Recherche Scientifique
CGRP has a wide range of scientific research applications. It is a potent vasodilator and modulator of acetylcholine receptor function at neuromuscular junctions . CGRP is also involved in feeding, inflammatory pain, and the physiology of migraine attacks . Additionally, CGRP plays a role in bone repair by promoting osteogenesis, inhibiting bone resorption, and regulating the immune microenvironment . The peptide is used in various therapeutic studies, including drug injection, gene editing, and the development of novel bone repair materials .
Comparaison Avec Des Composés Similaires
CGRP is similar to other neuropeptides such as substance P and neurokinin A, which are co-localized in primary afferent C-fibers . CGRP is unique in its potent vasodilatory effects and its role in the regulation of vascular tone and cardiac activity . Other similar compounds include adrenomedullin, which shares structural similarities with CGRP and binds to receptors formed by CLR and RAMP2 .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C162H262N50O52S2/c1-71(2)49-95(184-114(225)62-177-129(233)79(17)181-138(242)96(50-72(3)4)191-136(240)91(40-32-46-174-161(169)170)186-141(245)99(54-88-59-173-70-180-88)197-158(262)127(85(23)220)211-155(259)122(77(13)14)205-150(254)108-69-266-265-68-107(201-132(236)89(164)64-213)149(253)195-101(56-111(166)222)146(250)209-124(82(20)217)156(260)183-81(19)131(235)208-125(83(21)218)159(263)202-108)139(243)192-97(51-73(5)6)140(244)200-106(67-216)148(252)187-92(41-33-47-175-162(171)172)137(241)199-104(65-214)133(237)178-60-113(224)176-61-116(227)203-120(75(9)10)154(258)206-121(76(11)12)153(257)189-90(39-30-31-45-163)135(239)196-103(58-118(230)231)143(247)194-100(55-110(165)221)142(246)193-98(53-87-37-28-25-29-38-87)144(248)207-123(78(15)16)160(264)212-48-34-42-109(212)151(255)210-126(84(22)219)157(261)198-102(57-112(167)223)145(249)204-119(74(7)8)152(256)179-63-115(226)185-105(66-215)147(251)188-93(43-44-117(228)229)134(238)182-80(18)130(234)190-94(128(168)232)52-86-35-26-24-27-36-86/h24-29,35-38,59,70-85,89-109,119-127,213-220H,30-34,39-58,60-69,163-164H2,1-23H3,(H2,165,221)(H2,166,222)(H2,167,223)(H2,168,232)(H,173,180)(H,176,224)(H,177,233)(H,178,237)(H,179,256)(H,181,242)(H,182,238)(H,183,260)(H,184,225)(H,185,226)(H,186,245)(H,187,252)(H,188,251)(H,189,257)(H,190,234)(H,191,240)(H,192,243)(H,193,246)(H,194,247)(H,195,253)(H,196,239)(H,197,262)(H,198,261)(H,199,241)(H,200,244)(H,201,236)(H,202,263)(H,203,227)(H,204,249)(H,205,254)(H,206,258)(H,207,248)(H,208,235)(H,209,250)(H,210,255)(H,211,259)(H,228,229)(H,230,231)(H4,169,170,174)(H4,171,172,175)/t79-,80-,81-,82+,83+,84+,85+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-,124-,125-,126-,127-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAGNGUJZNLSEY-TYNJZYKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C162H262N50O52S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3806.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action for CGRP (rat) and what are its downstream effects?
A1: CGRP (rat), or calcitonin gene-related peptide (rat), exerts its effects by binding to specific receptors on the surface of cells. [, , , , , , , ]. This binding triggers a cascade of intracellular events, primarily involving the activation of adenylyl cyclase, an enzyme responsible for producing cyclic AMP (cAMP) []. Increased cAMP levels lead to various physiological responses, such as smooth muscle relaxation, particularly in blood vessels and the internal anal sphincter [, , ]. In skeletal muscles, CGRP (rat) stimulates active sodium-potassium transport, influencing sodium and potassium ion concentrations within the cells, which ultimately contributes to muscle contractility regulation [].
Q2: Does CGRP (rat) exhibit species-specific binding characteristics?
A2: Research suggests that there are notable species-specific variations in the binding characteristics of CGRP (rat). Studies comparing rat, rabbit, and bull lung membranes revealed differences in the affinity of CGRP (rat) and its fragments for binding sites []. These variations highlight the importance of considering species differences when investigating CGRP (rat) and its effects.
Q3: Are there different subtypes of CGRP receptors, and do they respond differently to CGRP (rat)?
A3: Yes, distinct CGRP receptor subtypes exist, and their responses to CGRP (rat) and its analogs vary [, , , ]. For instance, research suggests that the rat kidney primarily expresses CGRP1 receptors, which mediate vasodilation in response to CGRP (rat) []. In contrast, CGRP2 receptors, less responsive to CGRP (rat), are found in other tissues, highlighting the complexity of CGRP signaling [].
Q4: How does the C-terminal fragment, CGRP(8-37), interact with CGRP (rat) activity?
A5: CGRP(8-37) acts as a CGRP receptor antagonist, effectively blocking or reducing the effects of CGRP (rat) [, ]. Its ability to inhibit CGRP (rat) responses makes it a valuable tool for studying CGRP receptor subtypes and their physiological roles.
Q5: Are there any monoclonal antibodies available that specifically target CGRP (rat)?
A6: Yes, monoclonal antibodies, such as the #4901 antibody, have been developed with high specificity for rat alpha-CGRP []. These antibodies serve as powerful tools for both in vivo immunoneutralization studies and immunohistochemical localization of CGRP in various tissues [].
Q6: How does CGRP (rat) compare to other neuropeptides like substance P, neurokinin A, and VIP in regulating gastric mucosal blood flow?
A7: Research suggests that CGRP (rat) and vasoactive intestinal polypeptide (VIP) play more significant roles in regulating gastric mucosal blood flow compared to substance P and neurokinin A []. Studies have demonstrated that while CGRP (rat) and VIP effectively increase gastric mucosal blood flow, substance P and neurokinin A do not exhibit similar effects [].
Q7: Are there any known effects of CGRP (rat) on cell proliferation?
A8: Some studies suggest that CGRP (rat) may influence cell proliferation. For instance, research indicates that CGRP (rat) can stimulate the proliferation of alveolar epithelial cells [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



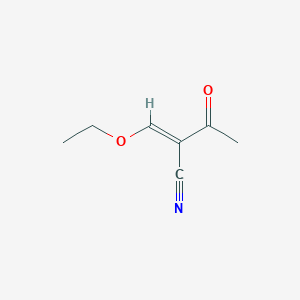
![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)

